Compound Description: K-604 is a potent and water-soluble inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase 1 (ACAT-1) that exhibits high selectivity over ACAT-2. [] It was developed to improve the aqueous solubility and oral absorption compared to previously studied ACAT inhibitors. K-604 has been designated as a clinical candidate for the treatment of diseases related to ACAT-1 overexpression. []
Relevance: While K-604's core structure differs significantly from N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide, both compounds share a common motif: a pyridinyl acetamide group. The presence of this group in both molecules suggests potential exploration of related structures incorporating this moiety. []
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide and its Derivatives
Compound Description: N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide was investigated for its potential anticonvulsant activity. [, ] Subsequent studies focused on its 1-benzyl-substituted derivatives, aiming to enhance their affinity to GABAergic biotargets. These studies demonstrated the crucial role of the cyclic amide fragment in the anticonvulsant activity of these compounds. [, ]
Relevance: Both N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide and N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide share a central acetamide moiety within their structures. While their overall structures are distinct, exploring variations around this shared motif could provide insights into structure-activity relationships related to their respective biological activities. [, ]
Compound Description: This series of compounds was designed based on the inhibitory effects of CA-4 analogues and indoles on tubulin polymerization. These compounds exhibited antiproliferative activity against various cancer cell lines, particularly compound 7d (no explicit structure given). Mechanistic studies showed that these derivatives induced apoptosis, arrested cells in the G2/M phase, and inhibited tubulin polymerization. []
Relevance: Similar to N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide, these derivatives possess an acetamide group as a central structural feature. Furthermore, the exploration of heterocyclic moieties attached to the acetamide core in both compound series highlights a shared strategy in medicinal chemistry for modulating biological activity. []
Compound Description: AMG 487 is an orally bioavailable chemokine receptor 3 (CXCR3) antagonist. [] This compound exhibits dose- and time-dependent pharmacokinetics in humans due to the formation of an inhibitory metabolite (M2) that undergoes CYP3A-mediated metabolism. []
Relevance: AMG 487 and the compound of interest both incorporate a pyridin-3-ylmethyl acetamide group within their structures. This structural similarity, alongside the biological activity exhibited by AMG 487, provides a basis for investigating potential shared pharmacological properties. []
Compound Description: Imatinib is a widely used therapeutic agent for leukemia. It acts as a specific inhibitor of tyrosine kinases. []
Relevance: Both Imatinib and the target compound, N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide, feature a pyridine ring directly linked to an amide group. While the core structures differ, this shared structural motif suggests a potential area for exploring structure-activity relationships. []
Compound Description: This compound exhibits moderate herbicidal and fungicidal activities. []
Relevance: This compound and N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide share a common acetamide moiety linked to a complex heterocyclic system. While their specific heterocyclic components differ, this structural similarity highlights the importance of such moieties in modulating biological activity. []
Compound Description: These are indibulin analogues designed as anti-cancer agents. One compound (4a, no explicit structure given) demonstrated potent anti-proliferative activity against MCF-7 cells and induced apoptosis via caspase-3 activation. []
Relevance: These indibulin analogues share a pyridin-3-yl acetamide moiety with N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide, albeit with a different substitution pattern on the acetamide nitrogen. The shared presence of this structural motif, alongside the anti-cancer activity observed in these analogues, warrants further investigation into potential similarities in biological activity. []
Compound Description: This oxazolidinone compound demonstrated promising antimicrobial activity, improved safety profiles, and enhanced efficacy compared to linezolid. Its phosphate salt exhibited high water solubility, making it suitable for in vivo testing. []
Relevance: Both this compound and N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide incorporate a pyridine ring linked to a heterocyclic system, which is further connected to an acetamide group. Although their core structures differ, the presence of this common structural motif highlights its potential importance for biological activity. []
Compound Description: This series of compounds was synthesized and evaluated for their antibacterial activity. []
Relevance: The target compound, N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide, and the N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives share a common structural feature: an amide group connected to a substituted heterocycle. The variations in the heterocyclic systems and their substituents in both compound series present opportunities to understand the structure-activity relationships influencing their respective biological activities. []
N-(5-Bromo-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1-yl)acetamide and N-(5-Nitro-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1-yl)acetamide
Compound Description: These naphtho-furan derivatives, along with their synthetic precursors, were synthesized and evaluated for their antimicrobial activities. The compounds exhibited promising antibacterial and antifungal properties. []
Relevance: These compounds share with N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide the presence of an acetamide group linked to a complex heterocyclic system. This structural commonality, combined with their reported antimicrobial activity, suggests potential for exploring related structures as antimicrobial agents. []
N-(3-(Furan-2-yl)-3-oxo-1-phenylpropyl)acetamide (FBA) and its Metal Complexes
Compound Description: FBA is a Mannich base ligand that forms complexes with various metals, including Mn(II), Co(II), Ni(II), and Zn(II). [] These complexes were found to exhibit higher antimicrobial activity than the free FBA ligand. []
Relevance: N-(3-(Furan-2-yl)-3-oxo-1-phenylpropyl)acetamide and N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide both contain a furan ring and an acetamide group. While their overall structures differ, the presence of these shared moieties could be relevant in understanding potential structure-activity relationships and exploring new compounds with similar structural features. []
Compound Description: This compound exhibited promising antibacterial activity against Bacillus Subtilis. Additionally, it showed a significant affinity for DNA double helix. []
Relevance: Both this compound and N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide possess a pyridine ring linked to a heterocyclic structure. This shared feature, along with the antibacterial activity of the former, highlights the importance of exploring analogous compounds with variations in the heterocyclic component for potential antimicrobial properties. []
1,3- and 1,4-Bis[bis(2-oxo-2H-cyclohepta[b]furan-3-yl)methyliumyl]benzene, Bis[bis(1,2-dihydro-N-methyl-2-oxocyclohepta[b]pyrrol-3-yl)methyliumyl]benzene, and their Related Dications
Compound Description: These compounds are heteroazulene analogues of exceptionally stable dimethyliumbenzenes. They exhibit high stability due to the stabilizing effect of the heteroazulene units. []
Relevance: These compounds, while structurally distinct from N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide, highlight the importance of aromatic and heteroaromatic systems in stabilizing cationic species. This principle could be relevant when considering potential metabolic pathways or modifications of the target compound. []
Compound Description: This series of quinazolin-4-ones were designed as potential anticancer agents. Several compounds demonstrated better activity than 5-fluorouracil against HT-29 human colorectal adenocarcinoma cells. []
Relevance: These compounds, like N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide, incorporate a pyridine ring as part of their structure. Although their core structures differ significantly, the shared presence of this heterocycle suggests a potential area for exploring structural variations and their impact on biological activity. []
Compound Description: N3MP2MA was studied using FTIR and FT Raman vibrational analysis to understand its fundamental modes. Quantum chemical calculations were used to determine its geometric parameters, vibrational frequencies, and nonlinear optical properties. []
Relevance: Similar to N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide, N3MP2MA contains an acetamide group attached to a substituted heterocyclic system. While the specific heterocycles differ, this shared structural feature allows for comparisons in their electronic properties and potential reactivity, which could be valuable in understanding their respective biological activities. []
Compound Description: This compound, designed as a hybrid of indibulin and combretastatin scaffolds, exhibited good cytotoxic activity against breast cancer cell lines (MCF-7, T47-D, and MDA-MB-231) with low toxicity towards normal cells (NIH-3T3). []
Relevance: This compound and the target compound, N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide, belong to a similar chemical class characterized by a pyridine ring attached to an acetamide moiety. The observed cytotoxic activity of this compound, combined with the shared structural features, suggests a potential avenue for exploring the biological activity of similar compounds. []
Substituted Pyrrolo[3,4-b]pyridine-4,5-diones
Compound Description: This class of compounds was synthesized via a novel recyclization of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamides with amines. This one-pot synthesis method proved to be a practical approach for obtaining diverse substituted pyrrolo[3,4-b]pyridin-5-ones. []
Relevance: While these compounds do not directly resemble N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide, the study highlights the importance of exploring diverse heterocyclic scaffolds and developing efficient synthetic routes for novel compounds with potential biological activities. []
N-(3-(Furan-2-yl)-3-oxo-1-phenylpropyl)benzohydrazide and its Metal Complexes
Compound Description: This Mannich base acts as a bidentate ligand, forming complexes with various transition metals. These complexes exhibited promising antimicrobial activity against a range of pathogens. []
Relevance: N-(3-(Furan-2-yl)-3-oxo-1-phenylpropyl)benzohydrazide and the target compound both incorporate a furan ring linked to a carbonyl group. Although their core structures differ, this shared structural motif, along with the antimicrobial activity of the former, suggests a potential area for further investigation into structure-activity relationships. []
Compound Description: This compound, containing a pyrazino[2,3-b]pyrazin-2(1H)-one core, was investigated for its pharmaceutical applications. The research focused on developing formulations, characterizing its solid form, and exploring its potential use in treating various medical conditions. []
Relevance: This compound and N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide share the presence of a pyridine ring directly linked to a complex heterocyclic system. Although their core structures differ, this common feature emphasizes the significance of incorporating pyridine and related heterocycles in designing compounds with potential pharmaceutical applications. []
Compound Description: Eleven compounds of this series were synthesized using a green chemistry approach involving hydroxyapatite-catalyzed microwave-assisted condensation. The study focused on correlating their spectral data (IR, NMR) with Hammett substituent constants to understand the electronic effects of substituents on their properties. []
Relevance: These compounds, similar to N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide, contain a furan ring attached to a complex heterocyclic system. This shared structural feature highlights the potential of exploring various heterocyclic modifications for fine-tuning the electronic properties and biological activities of these compounds. []
Compound Description: Pexidartinib is a kinase inhibitor that acts on CSF1R. [] The dihydrochloride dihydrate salt of pexidartinib has been synthesized and structurally characterized.
Relevance: Both pexidartinib and N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide feature a pyridine ring linked to an amine group, further connected to a substituted heterocycle. This shared structural motif, although present in different contexts within their overall structures, highlights the significance of exploring related compounds with variations in the heterocyclic component for potential biological activity. []
Compound Description: 9b is a novel glycogen synthase kinase-3β (GSK-3β) inhibitor that demonstrated promising protective effects in a rat model of Alzheimer's disease. It improved learning and memory function, increased antioxidant enzyme activities, and reduced amyloid-β1-42 levels in the brain. The study suggests that 9b might exert its therapeutic effects through its antioxidant and anti-apoptotic properties. []
Relevance: Both 9b and the target compound, N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide, contain a pyridine ring directly attached to an amide group. This shared structural motif, despite the differences in their overall structures and biological activities, underscores the importance of exploring structural variations around this core for potential therapeutic applications. []
Diaquabis[5-(pyrazin-2-yl-κN1)-3-(pyridin-3-yl)-1,2,4-triazolido-κN1]zinc and Diaquabis[5-(pyrazin-2-yl-κN1)-3-(pyridin-3-yl)-1,2,4-triazolido-κN1]cadmium
Compound Description: These are zinc(II) and cadmium(II) complexes with a tetradentate ligand, 5-(pyrazin-2-yl)-3-(pyridin-3-yl)-1,2,4-triazolide. [, ] Both complexes were structurally characterized by single-crystal X-ray diffraction.
Relevance: Although these complexes differ significantly in their overall structure from N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide, they highlight the use of polydentate ligands with nitrogen-containing heterocycles to coordinate metal ions. This information could be relevant in designing potential metal complexes using N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide as a ligand. [, ]
Compound Description: ML188 is a potent, noncovalent small-molecule inhibitor of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. It was identified through high-throughput screening and subsequent optimization. Structure-activity relationship studies guided by X-ray crystallography led to the identification of ML188 as a promising lead for further development. []
Relevance: ML188 and N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide share a pyridin-3-yl acetamide core structure. This structural similarity, coupled with ML188's potent antiviral activity, suggests that exploring variations around this core could be a viable strategy for discovering new compounds with potential antiviral properties. []
Compound Description: These compounds were designed as potential succinate dehydrogenase inhibitors (SDHIs) based on the structure of the fungicide boscalid. Several of these compounds exhibited promising fungicidal activity against Sclerotinia sclerotiorum and Botrytis cinerea. []
Relevance: Both these compounds and N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide feature a pyridine ring directly linked to an amide group. This common structural motif, along with the fungicidal activity observed in these SDHIs, highlights the importance of exploring related compounds with variations in the heterocyclic component for potential antifungal activity. []
Compound Description: phpy2NS is a ligand designed for complexation with Group 12 elements. It forms complexes with zinc, cadmium, and mercury. The structural characterization and supramolecular assembly analysis of these complexes were studied. []
Relevance: phpy2NS, similar to N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide, incorporates a pyridine ring linked to a five-membered heterocyclic ring. While the overall structures differ, the presence of these shared moieties highlights their potential for metal coordination and further exploration in designing metal complexes with potential biological activities. []
N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide
Compound Description: This compound's crystal structure has been determined, revealing the presence of N—H⋯N hydrogen bonds that contribute to its crystal packing. []
Relevance: Both this compound and N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide share an acetamide group linked to a bicyclic heteroaromatic system. Although their specific structures differ, the presence of this shared motif provides a basis for comparing their conformational preferences and intermolecular interactions, which can be valuable information for understanding their physicochemical properties. []
Compound Description: This compound contains multiple heterocyclic rings, including pyrazine and triazole moieties. Its crystal structure reveals a planar conformation stabilized by intermolecular N—H⋯N hydrogen bonds and π–π stacking interactions. []
Relevance: While structurally distinct from N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide, this compound highlights the importance of incorporating multiple heterocyclic rings in medicinal chemistry for creating diverse chemical scaffolds with potential biological activity. The presence of nitrogen-rich heterocycles in both compounds suggests potential similarities in their binding interactions with biological targets. []
Compound Description: CBS-3595 is a dual p38α MAPK/PDE-4 inhibitor that exhibited potent anti-inflammatory activity in preclinical studies. It effectively suppressed TNFα release and demonstrated promising results in a phase I clinical trial. []
Relevance: CBS-3595 and N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide share a common structural feature: a pyridine ring directly linked to an acetamide group. Although they have distinct core structures, this shared motif highlights its potential as a pharmacophore for modulating different biological targets. The anti-inflammatory activity of CBS-3595 further emphasizes the importance of exploring related compounds for potential therapeutic applications. []
Compound Description: The crystal structure of this compound has been determined, revealing the presence of N—H⋯O hydrogen bonds that contribute to its crystal packing. []
Relevance: While structurally distinct from N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide, this compound highlights the role of hydrogen bonding in influencing the solid-state properties of molecules containing acetamide groups. Understanding these interactions can be valuable in designing new compounds with desired physicochemical properties. []
Compound Description: A series of these compounds was synthesized and evaluated for their antibacterial and antifungal activities. []
Relevance: While their specific structures differ, both N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-2-(5-((naphthalen-1-yloxy)methyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide and N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide contain an acetamide group as a central feature. This shared structural motif, along with their reported biological activities, emphasizes the importance of exploring similar compounds with variations in their substituents for potential antimicrobial properties. []
Compound Description: A series of these bis-benzimidazole derivatives was synthesized and evaluated for their antibacterial activity. The compound with a pyridine substituent (6f) showed good activity against several bacterial strains. []
Relevance: While these compounds have distinct core structures compared to N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide, the study highlights the relevance of incorporating nitrogen-containing heterocycles, particularly benzimidazole and pyridine rings, in designing compounds with potential antibacterial activity. This information could be valuable when exploring structural modifications of the target compound for optimizing its biological properties. []
Compound Description: TC-5619 is a selective α7 nicotinic acetylcholine receptor agonist that has shown promising results in treating cognitive impairment associated with neurological disorders. It exhibits high selectivity for α7 over other nicotinic receptor subtypes and has demonstrated positive effects on cognitive and negative symptoms of schizophrenia in preclinical studies. []
Relevance: TC-5619 and N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide share a pyridin-3-ylmethyl group attached to an amide moiety. This structural similarity, alongside TC-5619's significant biological activity, suggests that exploring variations around this shared motif could lead to the discovery of new compounds with potential therapeutic benefits for cognitive disorders. []
Compound Description: The HNK series compounds are a group of bis-quaternary oximes developed as potential antidotes for nerve agent poisoning. They have demonstrated efficacy in reactivating acetylcholinesterase (AChE) inhibited by nerve agents such as sarin and diisopropylphosphorofluoridate (DFP). [, ]
Relevance: These compounds, like N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide, incorporate a pyridin-3-yl group directly attached to an amide group. Although their core structures and biological activities differ, the shared presence of this structural motif suggests that exploring variations around this core could be relevant in designing compounds with potential therapeutic applications, particularly in the field of neuroprotection. [, ]
Methyl 2-(4-Phenyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl)Thioacetate (phpy2NS) and its Complex with HgCl2
Compound Description: This study focuses on the synthesis and structural characterization of phpy2NS and its mercury(II) complex. The ligand and complex were characterized using X-ray diffractometry to understand their molecular and supramolecular structures. []
Relevance: phpy2NS, similar to N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide, incorporates a pyridine ring linked to a five-membered heterocyclic ring. This study highlights the use of such ligands for coordinating metal ions, which can be valuable for developing potential catalysts or therapeutic agents. []
Compound Description: A series of these compounds, synthesized using a Claisen condensation reaction, was evaluated for analgesic and antibacterial activities. []
Relevance: These compounds, similar to N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide, incorporate a pyridine ring in their structure. This shared feature suggests that exploring structural variations around this core, such as introducing different substituents or modifying the linker between the pyridine and other functional groups, might lead to the identification of new compounds with enhanced biological activity. []
2-[2-Hydroxy-3-(pyridin-3-yl-methyl)amino]-, 2-[2-Hydroxy-3-(2-pyridin-2-yl-ethyl)amino]-, and 2-[2-Hydroxy-3-(4-N-methyl-piperazin-1-yl)-amino]propoxybenzaldehyde-O-(substituted) Benzyl Oximes
Compound Description: These oxime ether-substituted aryloxypropanolamines, designed as analogs of sarpogrelate's active metabolite, were synthesized and evaluated for their binding affinities at 5-HT2A, 5-HT1A, and α1-adrenoceptors. The compounds demonstrated interaction with 5-HT2A receptors, indicating potential as therapeutic agents for conditions involving these receptors. []
Relevance: These compounds, like N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide, incorporate a pyridine ring. This shared structural element, despite the differences in their core structures and biological targets, highlights the versatility of pyridine as a building block in medicinal chemistry. Exploring variations around the pyridine ring in both compound series could be a viable approach for optimizing their pharmacological profiles. []
Compound Description: These derivatives were investigated for their potential as antidotes against diisopropylphosphorofluoridate (DFP) poisoning in mice. The study focused on their ability to reactivate acetylcholinesterase (AChE) activity in the brain and serum. [, ]
Relevance: These derivatives and N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide share a pyridin-3-yl acetamide moiety. This structural similarity, alongside the derivatives' activity in reversing DFP-induced AChE inhibition, suggests a potential avenue for exploring the biological activity of similar compounds, particularly in the context of neuroprotection. [, ]
Overview
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide is a complex organic compound characterized by its unique structural features, including a furan ring, a pyrazine moiety, and a pyridine substituent. This compound falls within the category of heterocyclic compounds, which are organic compounds containing at least one atom in the ring that is not carbon. The presence of multiple heteroatoms in its structure may confer distinct chemical properties and biological activities, making it a subject of interest in medicinal chemistry.
Source and Classification
The compound can be synthesized from commercially available starting materials through various synthetic routes. It is classified as an acetamide derivative, specifically containing pyridine and pyrazine rings. Its potential applications in pharmaceuticals stem from its structural characteristics, which suggest possible interactions with biological targets.
Synthesis Analysis
Methods and Technical Details
The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide typically involves several key steps:
Formation of the Furan Ring: This can be achieved through methods such as the Paal-Knorr synthesis or other cyclization techniques.
Synthesis of the Pyrazine Ring: Cyclization reactions involving appropriate precursors are utilized to construct the pyrazine structure.
Coupling Reactions: The furan and pyrazine rings are coupled using various reagents and catalysts to form the desired linkage.
Introduction of the Acetamide Group: The final step involves attaching the acetamide moiety to complete the synthesis under controlled conditions, often requiring specific temperatures and solvents.
Reaction Conditions
The reactions typically require careful control over temperature, solvent choice, and reaction time to optimize yield and purity. Common reagents include coupling agents like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) and solvents such as dimethylformamide or dichloromethane.
Molecular Structure Analysis
Molecular Data
The molecular formula is C14H14N4O, with a molecular weight of approximately 270.29 g/mol. The compound's structural features suggest potential interactions with biological systems, particularly through hydrogen bonding and π-stacking interactions.
Chemical Reactions Analysis
Types of Reactions
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide can participate in various chemical reactions:
Oxidation: The furan ring can be oxidized to form furanones or other derivatives.
Reduction: The pyrazine ring may undergo reduction to yield dihydropyrazine derivatives.
Substitution Reactions: The acetamide group can engage in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Reagents such as potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions are commonly employed.
Mechanism of Action
The mechanism of action for N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide involves its interaction with specific enzymes or receptors within biological pathways. The unique combination of furan and pyrazine rings may enhance binding affinity to target proteins, potentially modulating their activity. Studies indicate that the sulfamoyl group might increase stability and solubility, aiding in pharmacological efficacy.
Physical and Chemical Properties Analysis
Physical Properties
The compound is expected to exhibit moderate solubility in polar solvents due to its heterocyclic nature. It may appear as a crystalline solid at room temperature.
Chemical Properties
Key chemical properties include:
Melting Point: Typically ranges between 150°C to 180°C based on impurities.
Solubility: Soluble in dimethyl sulfoxide and slightly soluble in water.
Relevant analyses such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are utilized to confirm structure and purity during synthesis.
Applications
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide has potential applications in medicinal chemistry, particularly as a lead compound for developing new therapeutic agents targeting diseases such as cancer or cardiovascular disorders due to its structural similarity to known bioactive molecules. Further research is necessary to explore its biological activity and therapeutic potential comprehensively.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.